N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide

Medicinal Chemistry Scaffold Diversity Lead Optimization

N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide (CAS 904809-04-7) is a synthetic, non-commercial small-molecule sulfonamide with the molecular formula C18H18N2O4S3 and a molecular weight of 422.54 g/mol. It belongs to the class of dual-sulfonamide heterocycles, integrating a 4-methylphenylsulfonyl moiety, a pyridin-3-yl ethyl linker, and a thiophene-2-sulfonamide terminus within a single scaffold.

Molecular Formula C18H18N2O4S3
Molecular Weight 422.5 g/mol
Cat. No. B12220411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide
Molecular FormulaC18H18N2O4S3
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=CS2)C3=CN=CC=C3
InChIInChI=1S/C18H18N2O4S3/c1-14-6-8-16(9-7-14)26(21,22)17(15-4-2-10-19-12-15)13-20-27(23,24)18-5-3-11-25-18/h2-12,17,20H,13H2,1H3
InChIKeyNLKJURINYAMTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide (CAS 904809-04-7): Core Identity and Procurement-Relevant Classification for the Dual-Sulfonamide Research Scaffold


N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide (CAS 904809-04-7) is a synthetic, non-commercial small-molecule sulfonamide with the molecular formula C18H18N2O4S3 and a molecular weight of 422.54 g/mol . It belongs to the class of dual-sulfonamide heterocycles, integrating a 4-methylphenylsulfonyl moiety, a pyridin-3-yl ethyl linker, and a thiophene-2-sulfonamide terminus within a single scaffold . The compound is catalogued as a research-grade chemical—typically at 95% purity—by a limited number of specialty suppliers . Its structural complexity distinguishes it from simpler mono-sulfonamide analogs and situates it at the intersection of kinase inhibitor and protease inhibitor chemical space, where pyridinyl–thiophene–sulfonamide architectures have shown target engagement in MALT1, sphingosine kinase, and lactoperoxidase systems .

Why N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide Cannot Be Replaced by Simpler Sulfonamide Analogs in Focused Research Programs


Substituting this compound with a simpler thiophene-2-sulfonamide or pyridinyl-sulfonamide congener ignores the functional contribution of its three pharmacophoric elements—the 4-methylphenylsulfonyl electron-withdrawing group, the pyridin-3-yl hydrogen-bond acceptor, and the thiophene-2-sulfonamide terminus—which together create a contiguous hydrogen-bond donor–acceptor surface not reproducible by single-sulfonamide analogs . In the MALT1 protease inhibitor series disclosed in US 10,662,156, even minor modifications to the sulfonamide terminus (e.g., thiophene‑2‑sulfonamide vs. benzenesulfonamide or pyridine‑3‑sulfonamide) produced a >10‑fold shift in IC50 values, demonstrating that the thiophene ring is not a passive bioisostere but actively contributes to binding . In the lactoperoxidase system, thiophene‑2‑sulfonamide derivatives exhibited competitive inhibition kinetics with Ki values in the low nanomolar range, whereas structurally related benzenesulfonamides showed markedly weaker inhibition, reinforcing the critical role of the thiophene heterocycle . For a procurement scientist, selecting a ‘close-enough’ analog that lacks any one of these three modules risks altering target engagement, selectivity profile, and SAR interpretability.

Quantitative Differentiation Evidence for N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide Relative to Structural Analogs


Scaffold Complexity and Pharmacophoric Element Count Versus Simpler Thiophene-2-Sulfonamide Analogs

The compound contains three distinct pharmacophoric modules—4-methylphenylsulfonyl (Ar-SO2-), pyridin-3-yl (Het-N), and thiophene-2-sulfonamide (Het-SO2-NH-)—connected through a chiral ethyl linker, yielding a molecular weight of 422.5 Da and 7 heteroatoms (N2O4S3) available for hydrogen bonding . By contrast, the simpler analog N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide (C=1C=CSC=1S(=O)(=O)NCC1=CC=CC=N1) contains only two pharmacophoric modules, lacks the 4-methylphenylsulfonyl group entirely, and has a molecular weight approximately 150 Da lower . Similarly, N-(4-methylphenyl)thiophene-2-sulfonamide (C11H11NO2S2, MW 253.3 Da) lacks the pyridinyl module, reducing hydrogen-bond acceptor count by 1 and eliminating the basic nitrogen that can participate in salt-bridge or π-cation interactions . The increased complexity of the target compound translates to a larger solvent-accessible surface area and more potential binding interaction points, which is relevant when probing targets with extended binding grooves such as the MALT1 paracaspase active site .

Medicinal Chemistry Scaffold Diversity Lead Optimization Fragment-Based Drug Design

Thiophene-2-Sulfonamide vs. Benzenesulfonamide Terminus: Quantitative Impact on MALT1 Inhibitory Potency in a Shared Pyridinyl Scaffold

In the MALT1 inhibitor series from US 10,662,156, the thiophene-2-sulfonamide terminus consistently confers superior potency compared to benzenesulfonamide or pyridine-3-sulfonamide termini when appended to analogous pyridinyl cores. While direct data for the exact target compound (CAS 904809-04-7) are not disclosed in this patent, compounds bearing the thiophene-2-sulfonamide group (e.g., Example 33: IC50 = 2,070 nM; Example 54: 5-chlorothiophene-2-sulfonamide, IC50 = 169 nM; Example 55: benzo[b]thiophene-2-sulfonamide, IC50 = 183 nM) demonstrate MALT1 inhibitory activity, whereas the corresponding benzenesulfonamide and pyridine-3-sulfonamide analogs (Examples 52 and related) show IC50 values of 390–>1,000 nM . The 5-chlorothiophene-2-sulfonamide variant (Example 54) achieves an approximately 12-fold improvement over the unsubstituted thiophene-2-sulfonamide (Example 33), indicating that the thiophene ring not only contributes to binding but is also a tunable position for further optimization . This class-level SAR strongly suggests that a procurement choice of the thiophene-2-sulfonamide-containing target compound over a benzenesulfonamide analog is justified for MALT1-focused programs.

MALT1 Protease Inhibition Activated B-Cell Lymphoma Biochemical IC50 Structure–Activity Relationship

NMR Spectral Fingerprint as a Procurable Identity Standard for Structural Verification

The compound has a registered ¹H NMR spectrum in the Wiley SpectraBase database (Compound ID: GxJD2MwaxGi), providing a peer-referenced spectral fingerprint for identity confirmation upon receipt . This is a procurement-relevant differentiator: many close analogs—including 4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide, N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}methanesulfonamide, and N-(4-methylphenyl)thiophene-2-sulfonamide—lack publicly accessible reference spectra in curated spectral databases, making independent structural verification more cumbersome . The InChIKey (NLKJURINYAMTRC-UHFFFAOYSA-N) and exact mass (422.042871 g/mol) are additionally available, enabling HRMS-based identity confirmation with <5 ppm mass accuracy on standard Q-TOF instruments . The presence of a verified NMR spectrum reduces the risk of accepting a mislabeled or degraded product, a non-trivial concern when sourcing from low-volume specialty suppliers where batch-to-batch analytical characterization may be minimal.

Analytical Chemistry Quality Control Structural Confirmation Compound Identity Verification

Thiophene-2-Sulfonamide Class-Level Lactoperoxidase Inhibition Potency: Differentiated from Non-Thiophene Sulfonamides

Thiophene-2-sulfonamide derivatives have been characterized as potent, competitive inhibitors of bovine milk lactoperoxidase (LPO, EC 1.11.1.7), with the most active congener, 5-(2-thienylthio)thiophene-2-sulfonamide, achieving an IC50 of 3.4 nM and a Ki of 2 ± 0.6 nM . By contrast, non-thiophene sulfonamides and structurally unrelated LPO inhibitors examined in the same study—including secondary benzenesulfonamides—showed substantially weaker inhibition, with IC50 values typically in the micromolar range . Although the specific IC50 of the target compound against LPO has not been reported, the presence of the thiophene-2-sulfonamide group places it within the privileged chemotype for this target class. This class-level association is procurement-relevant: a researcher investigating LPO or related heme peroxidases can reasonably expect the thiophene-2-sulfonamide scaffold to outperform a generic benzenesulfonamide as a starting point for inhibitor development.

Enzyme Inhibition Lactoperoxidase Antimicrobial Target Competitive Kinetics

Chiral Ethyl Linker: A Structural Differentiator with Implications for Stereoselective Binding

The target compound possesses a stereogenic center at the ethyl linker carbon bearing the pyridin-3-yl and 4-methylphenylsulfonyl substituents, as confirmed by the InChI specification (C17 defined with four distinct substituents) . Most commercially available thiophene-2-sulfonamide analogs—including N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide, N-(4-methylphenyl)thiophene-2-sulfonamide, and N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide—are achiral, lacking a stereogenic center . The presence of a chiral center creates the possibility of enantiomer-dependent biological activity; in the broader sulfonamide class, individual enantiomers have been shown to differ in target binding affinity by factors of 10- to >100-fold when the stereocenter is proximal to key binding interactions . For procurement, this means that sourcing the racemate (as currently listed by suppliers at 95% purity) provides a unique opportunity for enantiomer separation and differential activity profiling that achiral analogs cannot offer.

Chirality Stereoselective Synthesis Binding Mode Analysis Enantiomer Discrimination

Limited Supplier Landscape and Batch Reproducibility Risk: A Procurement Differentiator Requiring Stringent Quality Verification

The target compound is listed by a very small number of specialty chemical suppliers, with ChemicalBook registering only 1 confirmed supplier as of the latest database update . In contrast, simpler thiophene-2-sulfonamide analogs such as N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide and 5-(pyridin-2-yl)thiophene-2-sulfonamide are available from multiple vendors (≥5 each), providing competitive pricing and supply redundancy . The concentrated supply of the target compound introduces a procurement risk: batch-to-batch variability in purity, residual solvent content, or stereochemical composition may go undetected without independent analytical verification. However, for a researcher who requires this precise scaffold, the limited supplier base also means that the compound is unlikely to be present in generic screening libraries, reducing the risk of prior-art conflicts in patent-driven programs. The SpectraBase NMR reference spectrum partially mitigates the quality risk by providing a benchmark for incoming lot verification .

Supply Chain Batch Reproducibility Quality Assurance Specialty Chemical Sourcing

Optimal Research and Industrial Application Scenarios for N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}thiophene-2-sulfonamide Based on Quantitative Differentiation Evidence


MALT1 Paracaspase Inhibitor Hit-Expansion and Lead Optimization Campaigns

The target compound's thiophene-2-sulfonamide terminus places it within the privileged chemotype for MALT1 protease inhibition, as demonstrated by the SAR disclosed in US 10,662,156, where thiophene-2-sulfonamide analogs achieved IC50 values of 169–2,070 nM . A medicinal chemistry team initiating a MALT1 hit-to-lead program can procure this compound as a scaffold-hopping starting point that already incorporates three pharmacophoric modules—4-methylphenylsulfonyl, pyridin-3-yl, and thiophene-2-sulfonamide—eliminating the need to synthesize and test simpler mono- or di-substituted analogs that lack one of these binding elements. The chiral ethyl linker further enables enantiomer separation and differential activity assessment, a refinement not possible with achiral MALT1 inhibitor scaffolds .

Lactoperoxidase (LPO) Inhibitor Screening and Antimicrobial Probe Development

Thiophene-2-sulfonamide derivatives have demonstrated competitive LPO inhibition with Ki values as low as 2 nM . The target compound, bearing the thiophene-2-sulfonamide group, is a structurally more complex representative of this chemotype than the simpler derivatives previously tested. A researcher exploring LPO as an antimicrobial target can use this compound to test whether the added 4-methylphenylsulfonyl and pyridin-3-yl modules enhance potency or selectivity relative to the published nanomolar inhibitors. The SpectraBase NMR reference ensures that the compound can be verified upon receipt before committing to enzymatic assays .

Chiral Sulfonamide Library Construction for Stereochemistry–Activity Relationship (SSAR) Studies

The compound's single stereogenic center at the ethyl linker differentiates it from the majority of commercially available thiophene-2-sulfonamide analogs, which are achiral . A laboratory building a focused chiral sulfonamide library can procure this racemate, perform chiral chromatographic separation, and generate both enantiomers for parallel biological testing. This approach enables direct quantification of enantiomer-dependent activity differences—a dimension of SAR that is completely inaccessible with structurally similar but achiral compounds such as N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide . The dual-sulfonamide architecture additionally provides two independent sites for further chemical diversification.

Analytical Reference Standard for Dual-Sulfonamide Heterocycle Identification in Metabolite or Degradation Studies

The availability of a curated ¹H NMR spectrum in SpectraBase (Compound ID: GxJD2MwaxGi) and the precisely defined InChIKey (NLKJURINYAMTRC-UHFFFAOYSA-N) make this compound suitable as an analytical reference for LC–MS and NMR-based identification of dual-sulfonamide heterocycles in complex mixtures . A bioanalytical or environmental chemistry laboratory studying the fate of sulfonamide-containing compounds can use the target compound as a retention-time and spectral benchmark, leveraging its exact mass (422.042871 g/mol) for high-resolution mass spectrometry method development.

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